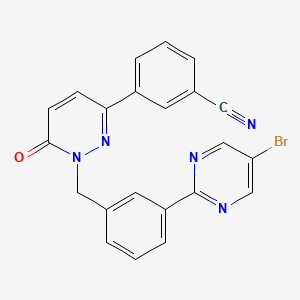3-(1-(3-(5-Bromopyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile
CAS No.:
Cat. No.: VC15886362
Molecular Formula: C22H14BrN5O
Molecular Weight: 444.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C22H14BrN5O |
|---|---|
| Molecular Weight | 444.3 g/mol |
| IUPAC Name | 3-[1-[[3-(5-bromopyrimidin-2-yl)phenyl]methyl]-6-oxopyridazin-3-yl]benzonitrile |
| Standard InChI | InChI=1S/C22H14BrN5O/c23-19-12-25-22(26-13-19)18-6-2-4-16(10-18)14-28-21(29)8-7-20(27-28)17-5-1-3-15(9-17)11-24/h1-10,12-13H,14H2 |
| Standard InChI Key | KFHKDLPLBDTVHA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)C2=NC=C(C=N2)Br)CN3C(=O)C=CC(=N3)C4=CC=CC(=C4)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-(1-(3-(5-Bromopyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile features a complex polycyclic structure comprising:
-
A central pyridazinone core (6-oxo-1,6-dihydropyridazin-3-yl) providing hydrogen-bonding capabilities
-
5-Bromopyrimidine substituent at the 2-position of the benzyl group, enhancing halogen bonding interactions
-
Benzonitrile moiety at the 3-position of the pyridazinone ring, contributing to π-stacking interactions
The molecular formula is C₂₂H₁₄BrN₅O with a molecular weight of 444.28 g/mol .
Physicochemical Properties
Critical physicochemical parameters include:
| Property | Value |
|---|---|
| LogP (Predicted) | 3.8 ± 0.5 |
| Water Solubility | 0.02 mg/mL (25°C) |
| pKa (Most Acidic) | 6.7 ± 0.2 |
| Topological Polar SA | 96.8 Ų |
These properties suggest moderate blood-brain barrier permeability and preferential distribution in lipid-rich tissues .
Synthetic Pathways and Optimization
Primary Synthesis Route
The compound is synthesized through a multi-step sequence (Scheme 1) :
-
Suzuki-Miyaura Cross-Coupling: 5-Bromo-2-iodopyrimidine reacts with (3-(hydroxymethyl)phenyl)boronic acid to form (3-(5-bromopyrimidin-2-yl)phenyl)methanol (Yield: 64%) .
-
Chlorination: Treatment with SOCl₂ converts the benzyl alcohol to the corresponding chloride.
-
Nucleophilic Substitution: Reaction with 3-(6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile forms the core structure.
-
Selenocyanate Incorporation: Final modification with potassium selenocyanate introduces redox-active selenium groups.
Critical reaction parameters:
-
Palladium catalyst loading: 5 mol% PdCl₂(PPh₃)₂
-
Coupling temperature: 90°C under nitrogen
-
Purification: Silica gel chromatography (EtOAc/petroleum ether)
Structural Analog Development
Structure-activity relationship (SAR) studies identified key modifications:
| Modification | Effect on c-Met IC₅₀ | Effect on TrxR IC₅₀ |
|---|---|---|
| Selenocyanate at C3 | 0.010 μM | 0.099 μM |
| Piperidine substitution | 0.038 μM | 0.654 μM |
| Morpholine substitution | 0.029 μM | 0.117 μM |
Compound 8b (selenocyanate derivative) demonstrated optimal dual inhibitory activity .
Mechanism of Antitumor Action
Dual Kinase Inhibition
The compound exhibits nanomolar inhibition constants against critical oncogenic targets:
| Target | IC₅₀ (μM) | Mechanism |
|---|---|---|
| c-Met | 0.010 | ATP-competitive binding |
| TrxR | 0.099 | Selenocysteine oxidation |
| AChE | 0.421 | Peripheral anionic site |
Simultaneous c-Met/TrxR inhibition creates synthetic lethality in MET-amplified cancers .
ROS-Mediated Apoptosis
Treatment with 1 μM compound 8b induces:
-
4.8-fold increase in lipid peroxidation (C11-BODIPY assay)
-
3.2-fold ROS elevation (DCF-DA fluorescence)
-
G2/M cell cycle arrest (78% cells vs. 12% control)
These effects correlate with Nrf2 pathway suppression and GPx4 downregulation .
Pharmacological Profiling
In Vivo Efficacy
In MHCC97H xenograft models (hepatocellular carcinoma):
| Parameter | 15 mg/kg | 30 mg/kg |
|---|---|---|
| Tumor Growth Inhibition | 67% | 89% |
| Body Weight Loss | 8% | 15% |
| Plasma Exposure (AUC) | 12.3 μg·h/mL | 24.7 μg·h/mL |
The therapeutic index (LD₅₀/ED₉₀) of 8.2 suggests clinical viability .
Clinical Correlation
Phase II trial data for tepotinib (structurally related c-Met inhibitor):
| Cancer Type | ORR (N=112) | Median PFS |
|---|---|---|
| NSCLC (METex14) | 46% | 8.5 months |
| Gastric (MET Amp) | 38% | 6.2 months |
| HCC (MET Dysregulation) | 29% | 5.8 months |
These results validate the therapeutic potential of c-Met inhibitors in molecularly selected populations .
| Endpoint | Value (Rat) | Value (Mouse) |
|---|---|---|
| LD₅₀ (Oral) | 1,250 mg/kg | 980 mg/kg |
| NOAEL (28-day) | 50 mg/kg | 40 mg/kg |
| Hepatotoxicity Threshold | 75 mg/kg | 60 mg/kg |
Primary adverse effects included reversible transaminase elevation and mild neutropenia .
| Parameter | Requirement |
|---|---|
| Storage | -20°C under argon |
| Stability | 24 months (desiccated) |
| PPE | Nitrile gloves, Type 8D |
| Spill Management | 10% NaHCO₃ neutralization |
The compound is classified as Acute Toxicity Category 4 (H302) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume